1-Nitro-9H-carbazole

Overview

Description

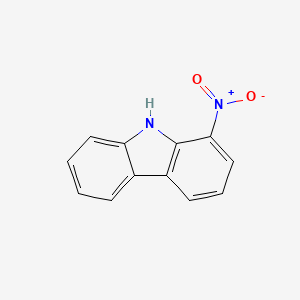

1-Nitro-9H-carbazole is an aromatic heterocyclic compound that belongs to the class of carbazole derivatives. It consists of a carbazole core with a nitro group attached at the first position. Carbazole derivatives are known for their unique electronic properties and have been extensively studied for their applications in various fields such as organic electronics, pharmaceuticals, and materials science .

Mechanism of Action

Target of Action

1-Nitro-9H-carbazole is a derivative of carbazole, a nitrogen-containing aromatic heterocyclic compound . The primary targets of this compound are the Ferredoxin CarAc and the Terminal oxygenase component of carbazole . These targets are involved in the metabolism of carbazole, a process that is essential for the functioning of various biological systems .

Mode of Action

It is known that the compound interacts with its targets, leading to changes in their function . The nitro group in this compound is slightly tilted with respect to the carbazole moiety . This structural feature may influence the compound’s interaction with its targets .

Biochemical Pathways

Carbazole and its derivatives are known to have excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability . These properties suggest that this compound may affect pathways related to these functions .

Result of Action

Carbazole derivatives are known to exhibit various biological activities, such as antitumor, antioxidative, anti-inflammatory, and antimutagenic behavior . They are also considered potential candidates for electronic applications, such as color displays, organic semiconductors, lasers, and solar cells .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, recent research on carbazole degraders from marine environments has led to the isolation of novel carbazole degraders with unique carbazole degradative genes and enzymes . This suggests that the action, efficacy, and stability of this compound could be influenced by the specific environmental context in which it is present .

Biochemical Analysis

Biochemical Properties

1-Nitro-9H-carbazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to form hydrogen bonds with biomolecules, which can influence its reactivity and stability. The compound’s nitro group is slightly tilted with respect to the carbazole moiety, which affects its interaction with other molecules . These interactions are crucial for understanding the compound’s role in biochemical processes.

Cellular Effects

This compound has been shown to impact various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form hydrogen bonds and its structural properties play a role in its interaction with cellular components . These effects are essential for understanding how this compound can be utilized in therapeutic applications.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. These interactions can result in changes in gene expression and cellular function . Understanding these mechanisms is crucial for developing targeted therapies using this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound forms dimers through hydrogen bonding, which can affect its stability and reactivity . These temporal effects are essential for designing experiments and interpreting results accurately.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Understanding the dosage effects is crucial for determining the safe and effective use of this compound in preclinical and clinical studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, including its interaction with enzymes and cofactors. The compound undergoes metabolic transformations that can influence its activity and function. These metabolic pathways are important for understanding how this compound is processed in the body and its potential effects on metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation can affect its activity and function. Understanding these transport and distribution mechanisms is crucial for developing targeted delivery systems for this compound .

Subcellular Localization

This compound’s subcellular localization is determined by its targeting signals and post-translational modifications. The compound’s ability to localize to specific compartments or organelles can influence its activity and function. These localization mechanisms are important for understanding how this compound exerts its effects at the cellular level .

Preparation Methods

The synthesis of 1-Nitro-9H-carbazole typically involves the nitration of 9H-carbazole. One common method is the reaction of 9H-carbazole with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is usually carried out at low temperatures to control the formation of the nitro group at the desired position .

Reaction Conditions:

Reagents: 9H-carbazole, concentrated sulfuric acid, concentrated nitric acid

Temperature: Low temperature (0-5°C)

Procedure: The nitrating mixture is slowly added to a solution of 9H-carbazole in sulfuric acid, and the reaction is allowed to proceed with stirring. The product is then isolated by precipitation and purified by recrystallization.

Industrial production methods for this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-Nitro-9H-carbazole undergoes various chemical reactions, including:

-

Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.

Reagents: Iron powder, hydrochloric acid, or hydrogen gas with a catalyst (e.g., palladium on carbon)

Products: 1-Amino-9H-carbazole

-

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.

Reagents: Nucleophiles such as amines or thiols

Products: Substituted carbazole derivatives

-

Oxidation: The carbazole core can undergo oxidation reactions to form various oxidized derivatives.

Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide

Products: Oxidized carbazole derivatives

Scientific Research Applications

Organic Electronics

1-Nitro-9H-carbazole is utilized as a building block in the synthesis of organic semiconductors. Its properties make it an excellent candidate for applications in:

- Organic Light Emitting Diodes (OLEDs) : The compound contributes to the development of efficient light-emitting materials due to its high charge carrier mobility and morphological stability.

- Organic Photovoltaic Cells (OPVs) : Its optoelectronic characteristics enhance the performance of solar cells by improving electron transport .

Pharmaceuticals

The pharmaceutical potential of this compound is significant, particularly in cancer treatment:

- Cytotoxicity Studies : Research has shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, derivatives like 2-nitrocarbazole demonstrated promising anticancer activity against breast cancer cell lines MCF-7 and MDA-MB-231, with IC50 values indicating selective action against cancer cells while sparing normal cells .

- Mechanism of Action : The compound disrupts microtubule dynamics, triggering apoptosis in cancer cells, similar to established chemotherapeutic agents like vinblastine. This mechanism positions it as a potential microtubule-targeting agent in cancer therapy .

Materials Science

In materials science, this compound is employed in developing advanced materials with unique electronic and optical properties:

- Conducting Polymers : The compound is used in synthesizing conducting polymers that have applications in sensors and other electronic devices.

- Nanomaterials : Its integration into nanostructures enhances the performance of electronic components due to improved conductivity and stability .

Data Table: Comparison of Biological Activities

| Activity Type | Cell Line | IC50 Value (μM) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 | 7 ± 1.0 | |

| Anticancer | MDA-MB-231 | 11.6 ± 0.8 | |

| Antimicrobial | Candida albicans | Not specified | |

| Antimicrobial | Aspergillus niger | Not specified |

Case Study 1: Breast Cancer Treatment

A study demonstrated that a specific nitrocarbazole derivative effectively reduced tumor growth in vivo while minimizing toxicity to normal tissues. This highlights its potential as a therapeutic agent in oncology.

Case Study 2: Neuroprotection

Another investigation found that certain derivatives could significantly enhance neuronal survival under oxidative stress conditions, indicating their potential for treating neurodegenerative diseases .

Case Study 3: Antiviral Activity

Research on chlorinated derivatives of carbazole revealed significant inhibitory activity against HIV-1, suggesting that the presence of nitro groups can enhance antiviral properties .

Comparison with Similar Compounds

Biological Activity

1-Nitro-9H-carbazole is a member of the carbazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and other relevant biological effects.

Overview of this compound

This compound is synthesized through nitration of the parent carbazole compound. Its structure consists of a carbazole core with a nitro group at the first position, which significantly influences its biological properties. Carbazoles and their derivatives have been studied extensively for their potential therapeutic applications due to their ability to interact with various biological targets.

Cytotoxicity Studies

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, research indicates that derivatives like 2-nitrocarbazole show promising anticancer activity against breast cancer cell lines MCF-7 and MDA-MB-231, with IC50 values of 7 ± 1.0 μM and 11.6 ± 0.8 μM, respectively . Notably, these compounds did not adversely affect normal cell lines, suggesting a selective action that could minimize side effects associated with traditional chemotherapy.

The mechanism by which this compound induces cell death involves the disruption of microtubule dynamics. Immunofluorescence studies revealed that exposure to this compound leads to microtubule disorganization, similar to vinblastine, a known chemotherapeutic agent. This disruption triggers apoptosis in cancer cells, as evidenced by TUNEL assays . The ability to target microtubules positions this compound as a potential candidate for development as a microtubule-targeting agent in cancer therapy.

Other Biological Activities

In addition to its anticancer properties, this compound and its derivatives have been investigated for other biological activities:

- Antimicrobial Activity : Carbazole derivatives have shown effectiveness against various microbial strains, including Mycobacterium tuberculosis .

- Neuroprotective Effects : Some studies suggest that carbazole derivatives can protect neuronal cells from oxidative stress-induced damage .

- Anti-inflammatory Properties : Research indicates that certain carbazoles exhibit anti-inflammatory effects, contributing to their potential in treating chronic inflammatory diseases .

Structure-Activity Relationship (SAR)

The position of the nitro group on the carbazole ring is crucial in determining the biological activity of these compounds. For example:

| Compound | Nitro Position | IC50 (MCF-7) | IC50 (MCF-10A) |

|---|---|---|---|

| 2-Nitrocarbazole | 2 | 7 ± 1.0 μM | >200 μM |

| 3-Nitrocarbazole | 3 | Not specified | Low cytotoxicity |

| 2,3-Dinitrocarbazole | 2 & 3 | Not specified | High cytotoxicity |

This table illustrates how the position of nitro groups affects both anticancer efficacy and toxicity towards normal cells .

Case Studies

Several case studies highlight the therapeutic potential of nitrocarbazoles:

- Breast Cancer Treatment : A study demonstrated that a specific nitrocarbazole derivative effectively reduced tumor growth in vivo while sparing normal tissues from toxicity.

- Neuroprotection : Another investigation found that certain derivatives could significantly enhance neuronal survival in models of oxidative stress, indicating their potential for treating neurodegenerative diseases.

Properties

IUPAC Name |

1-nitro-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O2/c15-14(16)11-7-3-5-9-8-4-1-2-6-10(8)13-12(9)11/h1-7,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYOKOQDVBBWPKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C(=CC=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00953461 | |

| Record name | 1-Nitro-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00953461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31438-22-9, 39925-48-9 | |

| Record name | 1-Nitro-9H-carbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31438-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-Carbazole, 1-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031438229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Carbazole, 1(or 3)-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039925489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 31438-22-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88018 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Nitro-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00953461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the crystal structure of 1-Nitro-9H-carbazole?

A: The crystal structure of this compound reveals key information about its molecular arrangement and interactions. [, ] The nitro group is slightly tilted relative to the carbazole plane. [] This subtle deviation from planarity can influence the molecule's electronic properties and interactions with other molecules. The crystal packing is characterized by dimers formed through pairs of N—H⋯O hydrogen bonds, highlighting the role of hydrogen bonding in stabilizing the structure. [] These dimers further assemble into layers, providing insights into potential solid-state properties and reactivity. []

Q2: How does the nitro group substitution affect the aromaticity of the carbazole ring system in this compound?

A: Density Functional Theory (DFT) calculations, coupled with the Harmonic Oscillator Model of Aromaticity (HOMA) analysis, provide insights into the impact of the nitro group on the aromatic character of this compound. [] The nitro group, being electron-withdrawing, leads to a decrease in the HOMA index, indicating a reduction in the aromatic character of the substituted carbazole ring. [] This effect is more pronounced when the nitro group is directly attached to the five-membered pyrrole ring, suggesting a greater sensitivity of the pyrrole ring to electronic perturbations compared to the six-membered arene rings. [] Understanding these electronic effects is crucial for predicting reactivity and designing derivatives with tailored properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.